1H-Indole-3-acetic acid, 1-(2-(4-chlorophenyl)-2-oxoethyl)-5-methoxy-2-methyl-
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Overview
Description
1H-Indole-3-acetic acid, 1-(2-(4-chlorophenyl)-2-oxoethyl)-5-methoxy-2-methyl- is a complex organic compound belonging to the indole family.
Preparation Methods
The synthesis of 1H-Indole-3-acetic acid, 1-(2-(4-chlorophenyl)-2-oxoethyl)-5-methoxy-2-methyl- involves several steps. One common synthetic route includes the reaction of indole-3-acetic acid with 4-chlorobenzaldehyde under specific conditions to form the desired compound. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yield and purity .
Chemical Reactions Analysis
1H-Indole-3-acetic acid, 1-(2-(4-chlorophenyl)-2-oxoethyl)-5-methoxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring.
Scientific Research Applications
1H-Indole-3-acetic acid, 1-(2-(4-chlorophenyl)-2-oxoethyl)-5-methoxy-2-methyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential role in plant growth regulation and as a plant hormone analog.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 1H-Indole-3-acetic acid, 1-(2-(4-chlorophenyl)-2-oxoethyl)-5-methoxy-2-methyl- involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1H-Indole-3-acetic acid, 1-(2-(4-chlorophenyl)-2-oxoethyl)-5-methoxy-2-methyl- can be compared with other indole derivatives such as:
1H-Indole-3-acetic acid, ethyl ester: This compound has similar structural features but differs in its ester group, leading to different chemical properties and applications.
1H-Indole-3-acetic acid propyl ester: Another similar compound with a propyl ester group, used in different industrial applications.
5-phenyl-1H-indole-3-acetic acid: This compound has a phenyl group attached to the indole ring, resulting in unique biological activities.
The uniqueness of 1H-Indole-3-acetic acid, 1-(2-(4-chlorophenyl)-2-oxoethyl)-5-methoxy-2-methyl- lies in its specific structural modifications, which confer distinct chemical and biological properties.
Properties
CAS No. |
106314-72-1 |
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Molecular Formula |
C20H18ClNO4 |
Molecular Weight |
371.8 g/mol |
IUPAC Name |
2-[1-[2-(4-chlorophenyl)-2-oxoethyl]-5-methoxy-2-methylindol-3-yl]acetic acid |
InChI |
InChI=1S/C20H18ClNO4/c1-12-16(10-20(24)25)17-9-15(26-2)7-8-18(17)22(12)11-19(23)13-3-5-14(21)6-4-13/h3-9H,10-11H2,1-2H3,(H,24,25) |
InChI Key |
CDRVJEBSVVMFET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1CC(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O |
Origin of Product |
United States |
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